molecular formula C19H27FN2O3 B7144241 N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

Cat. No.: B7144241
M. Wt: 350.4 g/mol
InChI Key: NBCHSQRMUNVWRL-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, a morpholinyl group, and a cyclopentylacetamide moiety

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O3/c20-16-6-2-1-5-15(16)17(23)14-21-18(24)13-19(7-3-4-8-19)22-9-11-25-12-10-22/h1-2,5-6,17,23H,3-4,7-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHSQRMUNVWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NCC(C2=CC=CC=C2F)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through a halogenation reaction, where a fluorine atom is introduced into the phenyl ring.

    Hydroxyethylation: The next step involves the addition of a hydroxyethyl group to the fluorophenyl intermediate. This can be achieved through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Cyclopentylacetamide Formation: The cyclopentyl group is introduced through a cyclization reaction, forming the cyclopentylacetamide moiety.

    Morpholinyl Group Introduction: Finally, the morpholinyl group is added through a nucleophilic substitution reaction, completing the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form alcohol derivatives, particularly at the carbonyl or nitro groups if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction can produce an alcohol derivative.

Scientific Research Applications

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
  • N-[2-(2-bromophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
  • N-[2-(2-methylphenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

Uniqueness

N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents on the phenyl ring.

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